molecular formula C15H13FO2S B6405898 5-(4-Ethylthiophenyl)-2-fluorobenzoic acid CAS No. 1261898-27-4

5-(4-Ethylthiophenyl)-2-fluorobenzoic acid

Cat. No.: B6405898
CAS No.: 1261898-27-4
M. Wt: 276.3 g/mol
InChI Key: UWXWLNRYELPSAU-UHFFFAOYSA-N
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Description

5-(4-Ethylthiophenyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a fluorine atom and an ethylthio group attached to the benzene ring

Properties

IUPAC Name

5-(4-ethylsulfanylphenyl)-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2S/c1-2-19-12-6-3-10(4-7-12)11-5-8-14(16)13(9-11)15(17)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXWLNRYELPSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylthiophenyl)-2-fluorobenzoic acid typically involves a multi-step process. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-ethylthiophenylboronic acid.

    Suzuki-Miyaura Coupling: This boronic acid is then subjected to a Suzuki-Miyaura coupling reaction with 2-fluorobenzoic acid in the presence of a palladium catalyst.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylthiophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The fluorine atom can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-fluorinated products.

    Substitution: Amino or thio-substituted benzoic acids.

Scientific Research Applications

5-(4-Ethylthiophenyl)-2-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Ethylthiophenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The ethylthio group and the fluorine atom play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methylthiophenyl)-2-fluorobenzoic acid: Similar structure but with a methylthio group instead of an ethylthio group.

    5-(4-Ethylthiophenyl)-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

5-(4-Ethylthiophenyl)-2-fluorobenzoic acid is unique due to the presence of both the ethylthio group and the fluorine atom, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

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